molecular formula C10H7BrClNO B3142066 8-amino-5-bromo-7-chloronaphthalen-2-ol CAS No. 497151-51-6

8-amino-5-bromo-7-chloronaphthalen-2-ol

Cat. No.: B3142066
CAS No.: 497151-51-6
M. Wt: 272.52 g/mol
InChI Key: ZXTUOZBVQCGIEB-UHFFFAOYSA-N
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Description

8-Amino-5-bromo-7-chloronaphthalen-2-ol is a polyhalogenated naphthalene derivative featuring amino (-NH₂), bromo (-Br), chloro (-Cl), and hydroxyl (-OH) substituents. Its molecular structure combines aromaticity with electron-withdrawing and electron-donating groups, making it a compound of interest in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

8-amino-5-bromo-7-chloronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTUOZBVQCGIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2C=C1O)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-5-bromo-7-chloronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of naphthalene derivatives, followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-bromo-7-chloronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The amino, bromo, and chloro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

8-Amino-5-bromo-7-chloronaphthalen-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-amino-5-bromo-7-chloronaphthalen-2-ol involves its interaction with specific molecular targets. The amino, bromo, and chloro groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Reactivity

The compound’s halogen and amino group positions distinguish it from analogs. For example:

  • Its ¹H and ¹³C NMR data in CDCl₃ highlight the importance of solvent choice in structural elucidation, a technique applicable to 8-amino-5-bromo-7-chloronaphthalen-2-ol .
  • 8-Bromo-l,7-dimethylethylamine : Described in , this ethylamine derivative includes a bromo group and methyl substituents. Its synthesis involves reactions with acetic anhydride and (CH₃)₂SO₄, which could parallel halogenation steps in naphthalene derivatives .

Analytical Techniques

  • NMR Spectroscopy: The use of CDCl₃ for ¹H/¹³C NMR in compound 5c () is standard for non-polar intermediates. For this compound, deuterated DMSO may be preferable due to its polar functional groups .
  • Chromatography and UV/Vis : emphasizes HPLC and UV monitoring for purity assessment, applicable to naphthalene derivatives. The 8-bromo-l,7-dimethylethylamine’s UV spectral shifts under varying pH conditions suggest similar studies could optimize the target compound’s stability .

Biological Activity

8-Amino-5-bromo-7-chloronaphthalen-2-ol is a chemical compound with the molecular formula C10H7BrClNO. This compound is notable for its unique arrangement of substituents, which imparts distinct chemical properties and potential biological activities. It is a derivative of naphthalene, characterized by the presence of amino, bromo, and chloro groups on the naphthalene ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit varying biological activities.

PropertyValue
Molecular FormulaC10H7BrClNO
Molecular Weight276.52 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The presence of the amino group enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Interaction : It may bind to receptors involved in signaling pathways, affecting cell proliferation and apoptosis.
  • Oxidative Stress Modulation : The compound's structure suggests potential antioxidant properties, which could protect cells from oxidative damage.

Biological Activity Studies

Research has indicated that compounds with similar structures to this compound exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer effects of naphthalene derivatives on human cancer cell lines. The results showed that certain derivatives inhibited cell proliferation through apoptosis induction. While specific data on this compound is limited, its structural similarity suggests potential anticancer activity.

Table 2: Summary of Biological Activities Related to Naphthalene Derivatives

Activity TypeRelated CompoundsObserved Effects
AntimicrobialNaphthoquinonesInhibition of bacterial growth
AntifungalNaphthoquinonesReduced fungal viability
AnticancerVarious naphthalene derivativesInduction of apoptosis in cancer cells

Research Findings

Recent studies have focused on the synthesis and biological evaluation of naphthalene derivatives. For instance, research has demonstrated that certain naphthoquinones exhibit significant cytotoxicity against cancer cell lines while also displaying antioxidant properties that could mitigate oxidative stress in healthy cells .

Moreover, investigations into the pharmacokinetics and bioavailability of similar compounds have shown promise for therapeutic applications in oncology and infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-5-bromo-7-chloronaphthalen-2-ol
Reactant of Route 2
8-amino-5-bromo-7-chloronaphthalen-2-ol

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